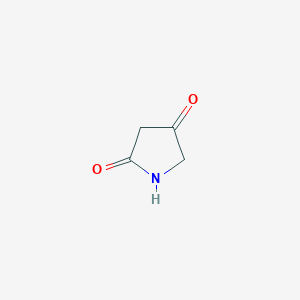

Pyrrolidine-2,4-dione

Cat. No. B1332186

M. Wt: 99.09 g/mol

InChI Key: DOQJUNNMZNNQAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04975435

Procedure details

Freshly prepared 1-propyl-2,4-dioxopyrrolidine was prepared by heating together 3-carboethoxy-1-propyl-2,4-dioxopyrrolidine (1.16 g) (U.S. Pat. No. 4,511,568, Example 52d describes the preparation of the methoxy compound; the ethoxy compound may be prepared in a similar manner), and acetonitrile (100 ml). After heating for 1.5 hours the volatiles were removed under aspirator vacuum and the residue consisting of crude 2,4-dioxopyrrolidine was taken up in toluene (4 ml). This solution was added dropwise to a refluxing mixture of 2-amino-3-methylbenzonitrile from Example 1(0.48 g) and p-toluenesulfonic acid (36 mg) in toluene (10 ml). The refluxing mixture was surmounted with a Dean-Stark trap to collect water evolved in the reaction as the azeotrope with toluene. Following the addition of 2,4-dioxopyrrolidine (about 60 minutes), the mixture was heated for an additional 2 hours, then excess toluene was removed by distillation. After cooling to ambient temperature, the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. After separation of the layers, the ethyl acetate layer was washed once with brine, dried (MgSO4) and concentrated to leave an orange gum. Chromatographing the material over silica gel using ethyl acetate as the eluent afforded the desired product (0.70 g, 75%) as a white solid; tlc, Rf =0.21, silica gel, ethyl acetate.

Name

3-carboethoxy-1-propyl-2,4-dioxopyrrolidine

Quantity

1.16 g

Type

reactant

Reaction Step One

[Compound]

Name

methoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ethoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.C(#N)C.O=C1CC(=O)CN1>C(OCC)(=O)C>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

3-carboethoxy-1-propyl-2,4-dioxopyrrolidine

|

|

Quantity

|

1.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(N(CC1=O)CCC)=O

|

Step Two

[Compound]

|

Name

|

methoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ethoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1NCC(C1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating for 1.5 hours the volatiles

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed under aspirator vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was added dropwise to a refluxing mixture of 2-amino-3-methylbenzonitrile from Example 1(0.48 g) and p-toluenesulfonic acid (36 mg) in toluene (10 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evolved in the reaction as the azeotrope with toluene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated for an additional 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

excess toluene was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the layers

|

WASH

|

Type

|

WASH

|

|

Details

|

the ethyl acetate layer was washed once with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave an orange gum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)N1C(CC(C1)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.7 g | |

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |